Cas no 5666-05-7 (2-benzyl-4-phenylbutanoic acid)

2-benzyl-4-phenylbutanoic acid 化学的及び物理的性質
名前と識別子
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- Benzenebutanoic acid, a-(phenylmethyl)-
- 2-benzyl-4-phenylbutanoic acid
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2-benzyl-4-phenylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1074361-1g |
2-benzyl-4-phenylbutanoic acid |
5666-05-7 | 95% | 1g |
$414.0 | 2023-10-28 | |
Enamine | EN300-1074361-0.1g |
2-benzyl-4-phenylbutanoic acid |
5666-05-7 | 95% | 0.1g |
$113.0 | 2023-10-28 | |
1PlusChem | 1P01DTVY-500mg |
Benzenebutanoic acid, a-(phenylmethyl)- |
5666-05-7 | 95% | 500mg |
$445.00 | 2023-12-16 | |
Enamine | EN300-1074361-0.25g |
2-benzyl-4-phenylbutanoic acid |
5666-05-7 | 95% | 0.25g |
$162.0 | 2023-10-28 | |
Enamine | EN300-1074361-0.5g |
2-benzyl-4-phenylbutanoic acid |
5666-05-7 | 95% | 0.5g |
$310.0 | 2023-10-28 | |
Enamine | EN300-1074361-1.0g |
2-benzyl-4-phenylbutanoic acid |
5666-05-7 | 95% | 1g |
$414.0 | 2023-06-10 | |
Enamine | EN300-1074361-5g |
2-benzyl-4-phenylbutanoic acid |
5666-05-7 | 95% | 5g |
$1199.0 | 2023-10-28 | |
A2B Chem LLC | AX24078-1g |
Benzenebutanoic acid, a-(phenylmethyl)- |
5666-05-7 | 95% | 1g |
$471.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037532-1g |
2-Benzyl-4-phenylbutanoic acid |
5666-05-7 | 1g |
¥3526.00 | 2024-05-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037532-5g |
2-Benzyl-4-phenylbutanoic acid |
5666-05-7 | 5g |
¥6839.00 | 2024-05-08 |
2-benzyl-4-phenylbutanoic acid 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2-benzyl-4-phenylbutanoic acidに関する追加情報
Introduction to 2-benzyl-4-phenylbutanoic acid (CAS No. 5666-05-7)
2-benzyl-4-phenylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5666-05-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its benzyl and phenyl substituents on a butanoic acid backbone, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development.
The structural motif of 2-benzyl-4-phenylbutanoic acid consists of a four-carbon chain with a carboxylic acid group at one end and benzyl and phenyl groups attached to the second and fourth carbon atoms, respectively. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex structures. The presence of both aromatic rings enhances its interactions with biological targets, which is particularly relevant in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar scaffolds. Studies have demonstrated that compounds containing benzyl and phenyl groups often exhibit promising biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The specific configuration of 2-benzyl-4-phenylbutanoic acid suggests that it may interact with various enzymes and receptors, making it a candidate for further investigation in drug discovery.
One of the most intriguing aspects of 2-benzyl-4-phenylbutanoic acid is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications at the benzyl or phenyl positions can lead to compounds with improved solubility, bioavailability, or target specificity. These derivatives are being explored for their potential in treating a range of diseases, from neurodegenerative disorders to metabolic syndromes.
The chemical reactivity of 2-benzyl-4-phenylbutanoic acid also makes it a valuable tool in synthetic organic chemistry. The carboxylic acid group can participate in various reactions, such as esterification, amidation, and decarboxylation, while the aromatic rings offer opportunities for electrophilic or nucleophilic substitutions. These reactions enable chemists to construct diverse molecular architectures efficiently, which is crucial for developing new drugs and materials.
Recent advancements in computational chemistry have further enhanced our understanding of 2-benzyl-4-phenylbutanoic acid's properties. Molecular modeling studies have revealed insights into its binding interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches complement experimental work by predicting structural modifications that could improve drug-like characteristics, such as binding affinity and metabolic stability.
In addition to its pharmaceutical applications, 2-benzyl-4-phenylbutanoic acid has found utility in other areas of research. For example, it serves as a substrate in biochemical assays designed to study enzyme mechanisms. Its ability to undergo specific transformations under controlled conditions makes it a useful probe for understanding catalytic processes at the molecular level.
The synthesis of 2-benzyl-4-phenylbutanoic acid itself is an interesting challenge that has been addressed through multiple synthetic routes. Traditional methods involve the condensation of benzaldehyde with appropriate acetoacetic esters followed by hydrolysis. However, modern synthetic strategies have introduced more efficient and sustainable approaches, such as catalytic asymmetric synthesis or flow chemistry techniques. These innovations not only improve yield and purity but also align with green chemistry principles by minimizing waste and energy consumption.
The future prospects for 2-benzyl-4-phenylbutanoic acid are promising, with ongoing research aimed at uncovering new applications and refining synthetic methodologies. As our understanding of molecular interactions deepens, this compound is likely to play an even greater role in pharmaceutical development and beyond. Its unique structural features offer a rich foundation for innovation, ensuring that it remains a relevant and valuable asset in both academic and industrial settings.
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